4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole
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Overview
Description
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole is a fluorinated indazole derivative. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The fluorination of the indazole structure enhances its chemical stability and biological activity, making it a promising candidate for various applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indazole ring . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially or fully reduced indazole derivatives.
Substitution: The fluorine atoms on the indazole ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted indazoles .
Scientific Research Applications
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It has been studied as a selective inhibitor of nitric oxide synthase, showing potential neuroprotective activity.
Material Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with enhanced stability and performance.
Biological Research: Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole involves its interaction with nitric oxide synthase enzymes. The compound selectively inhibits the inducible form of the enzyme (NOS-II), reducing the production of nitric oxide, which is involved in various inflammatory and neurodegenerative processes . The fluorinated indazole structure enhances its binding affinity and selectivity for NOS-II .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrafluoro-3-methyl-1H-indazole: Another fluorinated indazole with similar inhibitory activity against nitric oxide synthase.
3-bromo-7-nitro-1H-indazole: A structurally related compound with different substitution patterns, affecting its biological activity.
Uniqueness
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole is unique due to its high selectivity for NOS-II and its enhanced stability provided by the perfluorophenyl group. This makes it a promising candidate for further development in medicinal chemistry and material science .
Properties
Molecular Formula |
C13HF9N2 |
---|---|
Molecular Weight |
356.15 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-3-(2,3,4,5,6-pentafluorophenyl)-2H-indazole |
InChI |
InChI=1S/C13HF9N2/c14-3-1(4(15)7(18)9(20)6(3)17)12-2-5(16)8(19)10(21)11(22)13(2)24-23-12/h(H,23,24) |
InChI Key |
BLRLNVDCKOMIHM-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1C(=C(C(=C2F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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